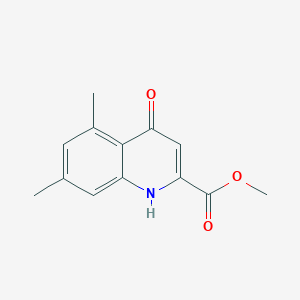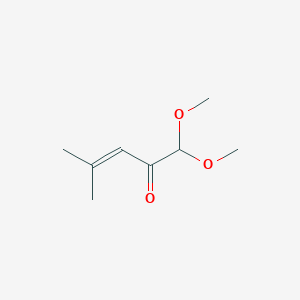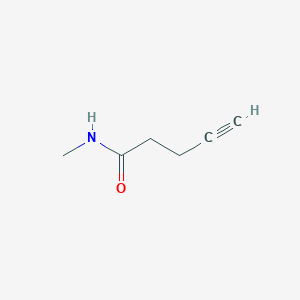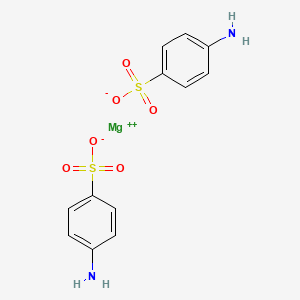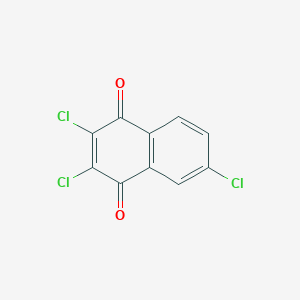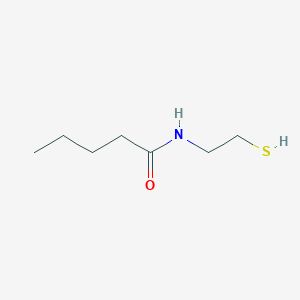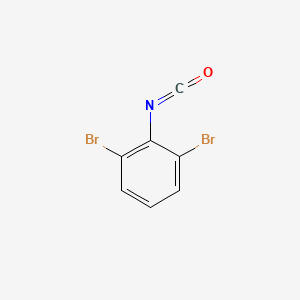![molecular formula C10H14O5S2 B8688101 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene](/img/structure/B8688101.png)
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene is an organic compound with the molecular formula C10H14O5S2 and a molecular weight of 278.3 g/mol . It is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylsulfonyl)ethanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Sulfone derivatives are the major products.
Reduction: Sulfides are the primary products.
Scientific Research Applications
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein studies.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the displacement by nucleophiles. The methylsulfonyl group can undergo oxidation and reduction, allowing for the formation of various derivatives. These properties make it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar in structure but with a benzyloxy group instead of a methylsulfonyl group.
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate: Contains a hydroxyethoxy group, making it more hydrophilic.
2-Ethoxyethyl 4-methylbenzenesulfonate: Features an ethoxy group, which affects its reactivity and solubility.
Uniqueness
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene is unique due to its combination of a methylsulfonyl group and a sulfonate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H14O5S2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-methylsulfonylethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H14O5S2/c1-9-3-5-10(6-4-9)17(13,14)15-7-8-16(2,11)12/h3-6H,7-8H2,1-2H3 |
InChI Key |
FFWASDWPUAKZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


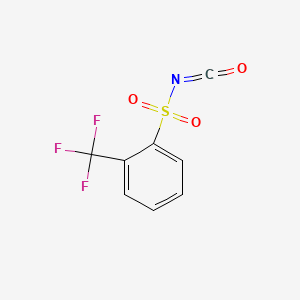
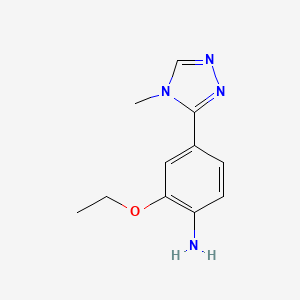
![2-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B8688030.png)
![2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8688031.png)
